molecular formula C27H20O6S B3454630 2-[(4-methylphenyl)sulfonyl]-1,4-phenylene dibenzoate

2-[(4-methylphenyl)sulfonyl]-1,4-phenylene dibenzoate

Cat. No. B3454630
M. Wt: 472.5 g/mol
InChI Key: WCSBIXCIWBGBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)sulfonyl]-1,4-phenylene dibenzoate, also known as MDBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the family of benzophenone derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(4-methylphenyl)sulfonyl]-1,4-phenylene dibenzoate is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines and chemokines. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, this compound has been found to scavenge free radicals and protect cells from oxidative damage. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

2-[(4-methylphenyl)sulfonyl]-1,4-phenylene dibenzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its biological activities are well-documented. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its biological activities.

Future Directions

There are several future directions for the study of 2-[(4-methylphenyl)sulfonyl]-1,4-phenylene dibenzoate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for various inflammatory diseases and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of more water-soluble derivatives of this compound could enhance its potential as a therapeutic agent.

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been extensively studied for its biological activities. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.

properties

IUPAC Name

[4-benzoyloxy-3-(4-methylphenyl)sulfonylphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O6S/c1-19-12-15-23(16-13-19)34(30,31)25-18-22(32-26(28)20-8-4-2-5-9-20)14-17-24(25)33-27(29)21-10-6-3-7-11-21/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSBIXCIWBGBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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